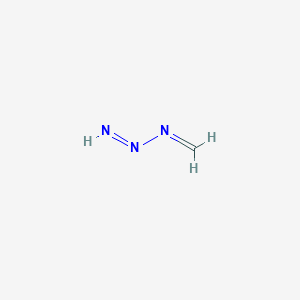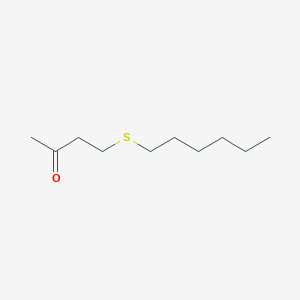![molecular formula C19H22O4 B14359284 4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-65-2](/img/structure/B14359284.png)
4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzopyran derivative with an octyloxy group under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-4-one: A related compound with similar structural features but different functional groups.
Isoxazole Hybrid Compounds: These compounds combine benzopyran with isoxazole, exhibiting unique biological activities.
Uniqueness
4-(Octyloxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific octyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
90523-65-2 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-octoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-2-3-4-5-6-7-11-22-19-14-8-9-18(20)23-17(14)13-16-15(19)10-12-21-16/h8-10,12-13H,2-7,11H2,1H3 |
Clave InChI |
DBLZEAUUTFBMHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)

![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)

![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
